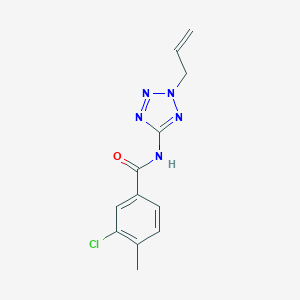
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of inflammatory pain and arthritis. ATB-346 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety in humans.
Wirkmechanismus
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide works by selectively targeting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, this compound spares the COX-1 pathway, which is important for maintaining gastrointestinal and renal function.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain by inhibiting the production of inflammatory prostaglandins. It also has antioxidant properties and has been shown to reduce oxidative stress in animal models. This compound has been shown to have minimal effects on platelet aggregation and no adverse effects on renal function in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is its superior safety profile compared to traditional NSAIDs. This makes it a promising candidate for the treatment of chronic inflammatory conditions, such as arthritis, where long-term use of NSAIDs is often required. However, one limitation of this compound is its selectivity for the COX-2 enzyme, which may limit its efficacy in certain inflammatory conditions where both COX-1 and COX-2 pathways are involved.
Zukünftige Richtungen
Future research on N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide could focus on its efficacy and safety in humans, particularly in the treatment of chronic inflammatory conditions. Additional studies could also investigate the potential for this compound to be used in combination with other anti-inflammatory agents, such as glucocorticoids or biologic therapies. Furthermore, studies could investigate the potential for this compound to be used in other disease states where inflammation plays a role, such as cancer or cardiovascular disease.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide is synthesized through a multi-step process starting from 3,5-dimethylbenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 2-allyl-2H-tetrazole-5-amine to form the key intermediate, N-(2-allyl-2H-tetrazol-5-yl)-3,5-dimethylbenzamide. The intermediate is then purified and further reacted to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-3,5-dimethylbenzamide has been extensively studied in preclinical models for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. This compound has also been shown to have a superior safety profile compared to traditional NSAIDs, with reduced gastrointestinal toxicity and no adverse effects on renal function.
Eigenschaften
Molekularformel |
C13H15N5O |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
3,5-dimethyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O/c1-4-5-18-16-13(15-17-18)14-12(19)11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3,(H,14,16,19) |
InChI-Schlüssel |
GYYDCYOWSHZIKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN(N=N2)CC=C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN(N=N2)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)








![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)

